
4-Methylphenyl 1-thio-beta-D-glucopyranoside
Overview
Description
4-Methylphenyl 1-thio-beta-D-glucopyranoside is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylphenyl 1-thio-beta-D-glucopyranoside typically involves the reaction of 4-methylphenyl thiol with a glucopyranosyl donor under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the glycosidic bond .
Industrial Production Methods: While specific industrial production methods are not detailed, the compound is generally synthesized in controlled laboratory environments due to its specialized use in research. The production involves standard organic synthesis techniques, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Methylphenyl 1-thio-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the glucopyranoside ring or the methylphenyl group.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced glucopyranosides, and substituted derivatives .
Scientific Research Applications
4-Methylphenyl 1-thio-beta-D-glucopyranoside is extensively used in:
Chemistry: As a reagent in the synthesis of complex carbohydrates and glycosides.
Biology: In studies of glycan structures and functions, and protein-glycan interactions.
Industry: Used in the production of biochemical assays and diagnostic tools
Mechanism of Action
The compound exerts its effects primarily through interactions with glycan-binding proteins. It can inhibit or modify the activity of enzymes involved in glycan synthesis and degradation. The molecular targets include glycosidases and glycosyltransferases, which play crucial roles in glycan metabolism .
Comparison with Similar Compounds
- 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside
- Methyl alpha-D-glucopyranoside
- Phenyl 1-thio-beta-D-glucopyranoside
Comparison: 4-Methylphenyl 1-thio-beta-D-glucopyranoside is unique due to its specific methylphenyl group, which imparts distinct chemical properties and reactivity. Compared to its analogs, it offers unique advantages in glycobiology research, particularly in studying protein-glycan interactions and glycan synthesis .
Biological Activity
4-Methylphenyl 1-thio-beta-D-glucopyranoside is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is a glucoside derivative featuring a thioether linkage. Its structural formula is represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H14O5S
- Molecular Weight : 258.29 g/mol
Anticancer Properties
Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
- HeLa (cervical cancer)
- DLD-1 (colorectal cancer)
- HepG2 (hepatocellular carcinoma)
The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase, leading to increased DNA fragmentation in treated cells .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15 | Apoptosis induction |
DLD-1 | 20 | Cell cycle arrest (G2/M phase) |
HepG2 | 25 | DNA fragmentation |
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown antimicrobial activity against various pathogens. Studies have reported significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
The biological activity of this compound is attributed to its interaction with cellular targets. The compound is believed to modulate key signaling pathways involved in cell proliferation and survival:
- Inhibition of JAK/STAT Pathway : Similar to other glucosides, it may interfere with the JAK/STAT signaling pathway, which is crucial for tumor growth and survival.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, contributing to apoptosis.
Study on Anticancer Efficacy
A recent study evaluated the efficacy of this compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, with a marked increase in apoptotic markers in tumor tissues .
Clinical Relevance
While preclinical studies are promising, further clinical trials are necessary to establish the safety and efficacy of this compound in human subjects. Current research focuses on optimizing dosage regimens and understanding pharmacokinetics.
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5S/c1-7-2-4-8(5-3-7)19-13-12(17)11(16)10(15)9(6-14)18-13/h2-5,9-17H,6H2,1H3/t9-,10-,11+,12-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCLIQLFPVKINX-LBELIVKGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564228 | |
Record name | 4-Methylphenyl 1-thio-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152-39-2 | |
Record name | 4-Methylphenyl 1-thio-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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